

# Physicochemical Properties of Favipiravir (T-705): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Favipiravir, also known by its developmental code T-705 and brand name Avigan®, is a broad-spectrum antiviral agent effective against a range of RNA viruses. Initially developed for influenza, its mechanism of action has led to its investigation for other viral infections. This technical guide provides a comprehensive overview of the core physicochemical properties of Favipiravir, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data are presented in structured tables for clarity and ease of comparison.

## **Physicochemical Properties**

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Key properties of Favipiravir are summarized below.



| Property                    | Value                                                                                                                                                       |
|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name               | 6-fluoro-3-hydroxypyrazine-2-carboxamide                                                                                                                    |
| Molecular Formula           | C5H4FN3O2                                                                                                                                                   |
| Molecular Weight            | 157.10 g/mol                                                                                                                                                |
| Appearance                  | White to light yellow powder                                                                                                                                |
| Melting Point               | 187-193 °C                                                                                                                                                  |
| Solubility                  | - Slightly soluble in water[1][2]- Sparingly soluble in methanol[1]- Soluble in DMSO (30 mg/mL)[1]- Soluble in a 50:50 mixture of acetonitrile and water[3] |
| Dissociation Constant (pKa) | ~5.1[4]                                                                                                                                                     |
| LogP (Octanol/Water)        | 0.25 - 0.49                                                                                                                                                 |
| Crystalline Form            | Exists in at least two polymorphic forms (orthorhombic and tetragonal)[5]                                                                                   |

## **Mechanism of Action**

Favipiravir is a prodrug that, upon entering the body, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite functions as a purine analogue, competitively inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses. The incorporation of Favipiravir-RTP into the nascent viral RNA strand leads to lethal mutagenesis and chain termination, thereby halting viral replication.





Click to download full resolution via product page

Intracellular activation and mechanism of action of Favipiravir.



## **Experimental Protocols**

Detailed methodologies for the determination of key physicochemical properties of Favipiravir are provided below. These protocols are based on established analytical techniques and findings from published research.

## **Solubility Determination (HPLC Method)**

This protocol describes the determination of Favipiravir solubility in a given solvent using High-Performance Liquid Chromatography (HPLC).

#### Materials and Equipment:

- Favipiravir reference standard
- Solvent of interest (e.g., water, buffers of different pH)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (50:50 v/v)[3]
- · Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μm)
- Analytical balance
- Shaker or magnetic stirrer

- Preparation of Standard Solutions:
  - Accurately weigh a known amount of Favipiravir reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 μg/mL).



 Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 60 μg/mL.[1]

#### Sample Preparation:

- Add an excess amount of Favipiravir to a known volume of the solvent of interest in a sealed container.
- Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the suspension to settle.
- Filter an aliquot of the supernatant through a 0.45 μm syringe filter to remove undissolved solid.
- Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

#### · HPLC Analysis:

- Set up the HPLC system with the C18 column and the specified mobile phase.
- Set the flow rate to 1.0 mL/min and the UV detection wavelength to 323 nm.[1]
- Inject the calibration standards and the diluted sample solution into the HPLC system.
- Record the peak areas from the chromatograms.

#### Data Analysis:

- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of Favipiravir in the diluted sample solution using the calibration curve.



 Calculate the solubility of Favipiravir in the solvent of interest by accounting for the dilution factor.

## Melting Point Determination (Differential Scanning Calorimetry)

This protocol outlines the determination of the melting point of Favipiravir using Differential Scanning Calorimetry (DSC).

#### Materials and Equipment:

- Favipiravir powder
- DSC instrument
- Aluminum DSC pans and lids
- Crimper for sealing pans
- Inert gas supply (e.g., nitrogen)

- · Sample Preparation:
  - Accurately weigh 2-5 mg of Favipiravir powder into an aluminum DSC pan.
  - Hermetically seal the pan using a crimper.
  - Prepare an empty sealed aluminum pan to be used as a reference.
- DSC Analysis:
  - Place the sample pan and the reference pan into the DSC cell.
  - Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.



- Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis:
  - Record the heat flow as a function of temperature.
  - The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the substance.

## pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of Favipiravir using potentiometric titration.

Materials and Equipment:

- Favipiravir
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- · pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

- Sample Preparation:
  - Accurately weigh a known amount of Favipiravir and dissolve it in a known volume of deionized water to prepare a solution of known concentration.
- Titration:



- Place the Favipiravir solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titrate the solution with the standardized strong base (or acid, depending on the initial pH of the solution), adding small increments of the titrant.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis:
  - Plot the pH of the solution versus the volume of titrant added.
  - The pKa is the pH at which half of the Favipiravir molecules are ionized. This corresponds to the midpoint of the steepest part of the titration curve.

## **LogP Determination (Shake-Flask Method)**

This protocol details the determination of the octanol-water partition coefficient (LogP) of Favipiravir using the shake-flask method.

Materials and Equipment:

- Favipiravir
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Shaker
- UV-Vis spectrophotometer or HPLC system
- pH meter



#### · Preparation of Saturated Solvents:

- Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously.
- Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

#### Partitioning:

- Dissolve a known amount of Favipiravir in the n-octanol-saturated water to a known concentration.
- Add an equal volume of the water-saturated n-octanol to the aqueous solution in a separatory funnel or centrifuge tube.
- Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
- Centrifuge the mixture to ensure complete phase separation.

#### Analysis:

- Carefully separate the aqueous and organic phases.
- Determine the concentration of Favipiravir in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

#### Data Analysis:

- Calculate the concentration of Favipiravir in the n-octanol phase by subtracting the amount remaining in the aqueous phase from the initial amount.
- The partition coefficient (P) is the ratio of the concentration of Favipiravir in the n-octanol phase to its concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient.

## **Crystalline Form Analysis (X-ray Powder Diffraction)**



This protocol describes the analysis of the crystalline form of Favipiravir using X-ray Powder Diffraction (XRPD).

#### Materials and Equipment:

- Favipiravir powder
- XRPD instrument with a Cu Kα radiation source
- · Sample holder

#### Procedure:

- Sample Preparation:
  - Place a small amount of Favipiravir powder onto the sample holder and gently flatten the surface to ensure a uniform sample.
- XRPD Analysis:
  - Place the sample holder into the XRPD instrument.
  - $\circ$  Scan the sample over a defined range of 20 angles (e.g., 5° to 40°) at a specified scan rate.
- Data Analysis:
  - The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of the material.
  - The pattern of peaks can be compared to reference patterns to identify the polymorphic form.

## Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of Favipiravir (T-705). The presented data, organized for clarity, and the detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals involved in the



development and analysis of this important antiviral drug. The visualization of the mechanism of action further aids in understanding its biological activity. A thorough understanding and characterization of these properties are fundamental for formulation development, quality control, and regulatory submissions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of Favipiravir (T-705): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682866#physicochemical-properties-of-t-2000]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com